Product packaging for 4H-[1,3]Thiazino[3,2-a]benzimidazole(Cat. No.:CAS No. 245-57-8)

4H-[1,3]Thiazino[3,2-a]benzimidazole

Cat. No.: B12935191
CAS No.: 245-57-8
M. Wt: 188.25 g/mol
InChI Key: FNEVBZKIDMDGBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4H-[1,3]Thiazino[3,2-a]benzimidazole is a fused tricyclic heterocyclic compound of significant interest in medicinal chemistry for the development of new therapeutic agents. It combines a benzimidazole moiety, known for its electron-rich properties and ability to form weak interactions with biological targets, with a 1,3-thiazine ring, a six-membered system containing sulfur and nitrogen atoms . This unique structure is a key scaffold in the search for novel antimicrobial compounds, particularly against drug-resistant strains . Recent research has demonstrated that synthesized derivatives of this chemical class exhibit moderate to potent antimicrobial activity. Among a series of novel benzimidazole-thiazinone derivatives, one analog (CS4) showed potent inhibition against problematic pathogens such as Pseudomonas aeruginosa and Escherichia coli at concentrations of 256 and 512 μg/mL, respectively. Furthermore, this derivative exhibited a promising synergistic effect when combined with the standard antibacterial drug ciprofloxacin, highlighting its potential for use in combination therapies . The compound can be synthesized through a convenient one-pot method using a coupling reagent such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), which facilitates the reaction between substituted trans acrylic acids and 1H-benzo[d]imidazole-2-thiol at room temperature . Beyond its antibacterial applications, the structural motifs present in this compound are associated with a wide spectrum of pharmacological activities, including antifungal, antiviral, anticancer, and antioxidant properties, making it a versatile candidate for multiple research streams . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H8N2S B12935191 4H-[1,3]Thiazino[3,2-a]benzimidazole CAS No. 245-57-8

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

245-57-8

Molecular Formula

C10H8N2S

Molecular Weight

188.25 g/mol

IUPAC Name

4H-[1,3]thiazino[3,2-a]benzimidazole

InChI

InChI=1S/C10H8N2S/c1-2-5-9-8(4-1)11-10-12(9)6-3-7-13-10/h1-5,7H,6H2

InChI Key

FNEVBZKIDMDGBH-UHFFFAOYSA-N

Canonical SMILES

C1C=CSC2=NC3=CC=CC=C3N21

Origin of Product

United States

Synthetic Methodologies for 4h 1 2 Thiazino 3,2 a Benzimidazole and Its Analogs

General Strategies for Annulation of the Thiazine (B8601807) Ring onto the Benzimidazole (B57391) Moiety

The annulation of a thiazine ring onto the benzimidazole framework is a common and effective strategy for synthesizing thiazino[3,2-a]benzimidazoles. researchgate.netmdpi.com This typically involves the reaction of a 2-substituted benzimidazole derivative with a suitable dielectrophilic or a Michael acceptor component to construct the six-membered thiazine ring. Early examples of such annulations involved the cyclization of 2-haloalkylbenzimidazoles under basic conditions. mdpi.com

A key precursor in many of these syntheses is 2-mercaptobenzimidazole (B194830), which provides a nucleophilic sulfur atom and a nitrogen atom that can participate in the cyclization process. researchgate.net The reaction of 2-mercaptobenzimidazole with various bifunctional reagents leads to the formation of the desired fused heterocyclic system. For instance, the reaction with α,β-unsaturated carbonyl compounds or their equivalents is a widely used method.

One approach involves the palladium-catalyzed carbonylation of 2-(propynylthio)benzimidazoles, which, depending on the reaction conditions, can lead to thiazafluorenones, structures related to the thiazino[3,2-a]benzimidazole system. researchgate.net Another strategy utilizes the reaction of 2-mercaptobenzimidazoles with ketones in the presence of an acid catalyst, which first forms a 2-benzimidazolylthio ketone intermediate that subsequently cyclizes to the thiazolo[3,2-a]benzimidazole, a five-membered ring analogue. nih.govresearchgate.net While not forming a thiazine ring, this highlights the versatility of 2-mercaptobenzimidazole in fused heterocycle synthesis.

One-Pot and Multicomponent Reaction Approaches

To enhance synthetic efficiency, one-pot and multicomponent reactions have been developed for the synthesis of thiazino[3,2-a]benzimidazole derivatives. These methods offer advantages such as reduced reaction times, simplified purification procedures, and higher atom economy.

Three-component reactions are particularly powerful for the rapid assembly of complex molecular architectures. A notable example involves the reaction of 2-mercaptobenzimidazole, an isocyanide, and an electrophilic alkyne, promoted by an ionic liquid and triethylamine (B128534). researchgate.net This process involves the nucleophilic addition of 2-mercaptobenzimidazole to a zwitterionic intermediate, which is generated from the reaction of the isocyanide and the alkyne, followed by cyclization to yield benzimidazo[2,1-b] nih.govresearchgate.netthiazines. researchgate.net

Another three-component approach describes the synthesis of dihydro-4H-benzo mdpi.comresearchgate.netimidazo[2,1-b]pyrano[2,3-d]thiazole, a related polyheterocyclic scaffold, from 2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethan-1-one, an aromatic aldehyde, and malononitrile (B47326) in a metal-free approach. rsc.org

Coupling reagents are instrumental in facilitating the formation of amide or ester bonds, which can be key steps in the synthesis of thiazino[3,2-a]benzimidazol-4-ones. The reaction between 1H-benzo[d]imidazole-2-thiol and substituted trans-acrylic acids can be efficiently mediated by coupling reagents to form the fused tricyclic system. mdpi.comnih.gov

One such reagent is TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate) . In a one-pot synthesis, TBTU, in the presence of a base like N,N-diisopropylethylamine (DIPEA) and a solvent such as N,N-dimethylformamide (DMF), facilitates the coupling of the thiol and the acrylic acid, followed by an intramolecular Michael addition to yield the benzimidazole-thiazinone derivative. mdpi.comnih.gov

DCC (dicyclohexylcarbodiimide) has also been employed for the synthesis of 2-aryl-2,3-dihydro-4H- nih.govresearchgate.netthiazino[3,2,a]benzimidazol-4-one. mdpi.comnih.gov However, a significant drawback of using DCC is the formation of a water-insoluble byproduct, dicyclohexylurea (DCU), which can complicate the purification of the desired product. mdpi.comnih.gov

The table below summarizes the synthesis of benzimidazole-thiazinone derivatives using TBTU as a coupling reagent. mdpi.com

CompoundSubstituted Acrylic AcidYield (%)Melting Point (°C)
CS1 3-phenylacrylic acid80137-140
CS2 3-(4-hydroxyphenyl)acrylic acid75165-168
CS3 3-(4-methoxyphenyl)acrylic acid82145-148
CS4 3-(4-chlorophenyl)acrylic acid85155-158
CS5 3-(4-fluorophenyl)acrylic acid78142-145
CS6 3-(4-nitrophenyl)acrylic acid70175-178
CS7 3-(2-hydroxyphenyl)acrylic acid72160-163
CS8 3-(2-chlorophenyl)acrylic acid83150-153
CS9 3-(2,4-dichlorophenyl)acrylic acid86168-171
CS10 3-(3,4,5-trimethoxyphenyl)acrylic acid76180-183

Data sourced from a study on the one-pot synthesis of novel benzimidazole-thiazinone derivatives. mdpi.com

Base-mediated reactions are a cornerstone in the synthesis of heterocyclic compounds, including thiazino[3,2-a]benzimidazoles. The use of a base can facilitate the deprotonation of the thiol group in 2-mercaptobenzimidazole, enhancing its nucleophilicity for subsequent reactions. orientjchem.org For instance, the reaction of 2-mercaptobenzimidazole with ethyl chloroacetate (B1199739) in the presence of anhydrous potassium carbonate in acetone (B3395972) yields ethoxycarbonylmethyl-2-mercaptobenzimidazole. orientjchem.org

In the context of thiazinoannulation, base-mediated approaches can promote the intramolecular cyclization step. For example, after the initial S-alkylation of 2-mercaptobenzimidazole with a suitable substrate, a base can be used to induce the ring-closing reaction to form the thiazine ring. mdpi.com

Synthetic Pathways Involving 2-Mercaptobenzimidazoles as Key Precursors

2-Mercaptobenzimidazole is a versatile and widely used starting material for the synthesis of a variety of fused benzimidazole heterocycles, including the 4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazole system. nih.govresearchgate.netmdpi.com Its utility stems from the presence of two reactive sites: the nucleophilic sulfur atom and the N-H group of the imidazole (B134444) ring.

A prominent and direct route to 2,3-dihydro-4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ones involves the reaction of 2-mercaptobenzimidazole with acrylic acid derivatives. This reaction proceeds via a conjugate addition of the thiol to the α,β-unsaturated system, followed by an intramolecular cyclization involving the nitrogen of the benzimidazole ring and the carboxylic acid group of the acrylic acid moiety. mdpi.com

This transformation can be carried out in a one-pot fashion using coupling reagents as previously discussed. mdpi.com The reaction of 2-mercaptobenzimidazoles with cinnamoyl chloride and its derivatives has also been studied to produce 2-aryl-2,3-dihydro-4H- nih.govresearchgate.netthiazino[3,2-a]benzimidazol-4-ones. researchgate.netosi.lv

The proposed mechanism for the TBTU-mediated reaction involves the initial formation of an active ester of the acrylic acid. The 2-mercaptobenzimidazole then acts as a nucleophile, attacking the activated carbonyl group. The subsequent intramolecular Michael addition of the sulfur atom to the α,β-unsaturated bond leads to the cyclized product. nih.gov

Cyclization with Alpha-Halo Ketone Derivatives

A primary and well-established route to the synthesis of fused thiazole (B1198619) systems, such as thiazolo[3,2-a]benzimidazoles, involves the reaction of 2-mercaptobenzimidazoles with α-halo ketone derivatives. nih.govresearchgate.net This method proceeds through an initial S-alkylation of the thiol group in 2-mercaptobenzimidazole by the α-halo ketone, forming an acyclic thioether intermediate. nih.gov Subsequent intramolecular cyclization of this intermediate, typically promoted by dehydrating agents like acetic anhydride (B1165640) in pyridine (B92270), polyphosphoric acid (PPA), or a base such as sodium ethoxide, leads to the formation of the thiazolo[3,2-a]benzimidazole ring system. nih.govresearchgate.net

The reaction is versatile, accommodating various substituents on both the benzimidazole ring and the α-halo ketone, which allows for the generation of a diverse library of derivatives. nih.gov For instance, the reaction of 2-mercaptobenzimidazole with phenacyl bromide derivatives results in the corresponding 3-aryl-thiazolo[3,2-a]benzimidazoles. When substituted 2-mercaptobenzimidazoles are used, the cyclization can lead to isomeric products, the distribution of which can be determined by NMR analysis. nih.gov

Starting Material 1Starting Material 2Key Reagents/ConditionsProductRef
2-Mercaptobenzimidazoleα-Halo Ketone (e.g., phenacyl bromide)1. Alkylation 2. Cyclization (e.g., Acetic anhydride/pyridine, PPA)Thiazolo[3,2-a]benzimidazole derivative nih.govresearchgate.net
5-Substituted-2-mercaptobenzimidazoleα-Haloacetic acidCyclization6- or 7-substituted-thiazolo[3,2-a]benzimidazol-3(2H)-one nih.gov

Reactions with Epoxy- and Dihaloethyl Derivatives

The synthesis of the thiazolo[3,2-a]benzimidazole scaffold can also be achieved through reactions with 1,2-dihaloethyl derivatives. nih.gov The reaction of 2-mercaptobenzimidazole with 1,2-dihaloethanes serves as a foundational method for constructing the fused thiazole ring. Similarly, more complex structures can be synthesized using related reagents. For example, the reaction of 2-mercaptobenzimidazole with bis-hydrazonoyl chlorides leads to the formation of 2,3-(diaryl)hydrazono-2,3-dihydrothiazolo[3,2-a]benzimidazoles. nih.gov This highlights the utility of di-electrophilic reagents in the one-pot construction of the heterocyclic system.

Furthermore, the reaction with 1,2-dibromoethylsulfonates has been employed to yield the corresponding thiazolo[3,2-a]benzimidazole derivatives, demonstrating the adaptability of this approach to various electrophilic partners. nih.gov

Starting MaterialReagentProduct TypeRef
2-Mercaptobenzimidazole1,2-Dihaloethyl derivativeThiazolo[3,2-a]benzimidazole nih.gov
2-Mercaptobenzimidazolebis-Hydrazonoyl chloride2,3-(Diaryl)hydrazono-2,3-dihydrothiazolo[3,2-a]benzimidazole nih.gov
2-Mercaptobenzimidazole1,2-DibromoethylsulfonyleThiazolo[3,2-a]benzimidazole derivative nih.gov

Alkylation and Subsequent Intramolecular Heterocyclization

A direct and efficient method for synthesizing the core 3,4-dihydro-2H- researchgate.netnih.govthiazino[3,2-a]benzimidazole structure involves the alkylation of 1H-benzo[d]imidazole-2(3H)-thione with a suitable dihaloalkane, followed by intramolecular cyclization. nih.gov Specifically, the reaction of 1H-benzo[d]imidazole-2(3H)-thione with 1,3-dibromopropane (B121459) in ethanol, facilitated by a base such as triethylamine, yields 3,4-dihydro-2H- researchgate.netnih.govthiazino[3,2-a]benzimidazole directly. nih.gov

This reaction proceeds via an initial S-alkylation to form a 2-(3-bromopropylthio)-1H-benzo[d]imidazole intermediate. This intermediate is not isolated but undergoes a subsequent intramolecular N-alkylation under the reaction conditions, where the nitrogen atom of the benzimidazole ring displaces the terminal bromide to form the six-membered thiazinane ring. nih.gov This one-pot process is an effective strategy for building the fused tricyclic system, achieving a yield of 83%. nih.gov The structure of the final product has been unequivocally confirmed by spectroscopic methods (¹H-NMR, ¹³C-NMR) and X-ray crystallography. nih.gov

Starting MaterialReagentSolvent/BaseProductYieldRef
1H-Benzo[d]imidazole-2(3H)-thione1,3-DibromopropaneEthanol/Triethylamine3,4-Dihydro-2H- researchgate.netnih.govthiazino[3,2-a]benzimidazole83% nih.gov

Condensation with Cinnamoyl Chloride and Related Electrophiles

The synthesis of 2-aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-ones is effectively accomplished through the reaction of 2-mercaptobenzimidazoles with cinnamoyl chloride and its derivatives. osi.lv This reaction provides a convenient method for accessing this specific class of thiazino-benzimidazole compounds. The reaction likely proceeds via an initial acylation at the sulfur atom, followed by an intramolecular Michael addition of the benzimidazole nitrogen onto the α,β-unsaturated system of the cinnamoyl group to form the thiazinone ring. nih.gov

In a related one-pot, multicomponent approach, substituted benzimidazole-thiazinone derivatives can be synthesized by coupling a substituted 1H-benzo[d]imidazole-2-thiol with various substituted trans-acrylic acids. nih.gov This modern approach utilizes a coupling reagent, such as TBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate), in the presence of a base like DIPEA (N,N-diisopropylethylamine). The proposed mechanism involves the formation of an active ester, nucleophilic attack by the thiol to form an S-acylated intermediate, and subsequent intramolecular Michael addition to yield the final tricyclic product. nih.gov This method avoids harsh conditions and simplifies the purification process compared to older methods using reagents like DCC. nih.gov

Reactant 1Reactant 2Key ReagentsProductRef
2-MercaptobenzimidazoleCinnamoyl chloride-2-Aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-one osi.lv
1H-Benzo[d]imidazole-2-thiolSubstituted trans-acrylic acidTBTU, DIPEA2-Aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-one nih.gov

Reactions with N-tert-butyl-1-aza-1,3-enynes

A novel synthetic route to functionalized thiazino[3,2-a]benzimidazoles involves the reaction of 2-mercaptobenzimidazoles with N-tert-butyl-1-aza-1,3-enynes. researchgate.net This reaction, conducted in aqueous alcohol solutions, yields 4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-ols. researchgate.net The structure of these products has been confirmed by ¹H and ¹³C NMR spectroscopy as well as X-ray diffraction analysis. researchgate.net This method provides access to the thiazino[3,2-a]benzimidazole core with a hydroxyl group at the 4-position, offering a site for further chemical modification.

Reactant 1Reactant 2SolventProductRef
2-MercaptobenzimidazoleN-tert-butyl-1-aza-1,3-enyneWater-alcohol solution4H- researchgate.netnih.govThiazino[3,2-a]benzimidazol-4-ol researchgate.net

Transition Metal-Catalyzed Synthetic Routes

Copper-Catalyzed Intramolecular C-S and C-N Bond Formations

Copper-catalyzed reactions have become a powerful tool for the synthesis of heterocyclic compounds, including benzimidazoles and related fused systems. nih.govresearchgate.net These methods are valued for their efficiency and the use of a relatively inexpensive and environmentally benign metal. nih.gov For the synthesis of the benzimidazole core, a key precursor to 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole, copper-catalyzed intramolecular N-arylation is a straightforward and sustainable approach. nih.govcapes.gov.brorganic-chemistry.org This reaction typically involves an (o-haloaryl)amidine substrate, a copper(I) or copper(II) catalyst (e.g., Cu₂O, Cu(OAc)₂), a ligand such as DMEDA (N,N'-Dimethylethylenediamine), and a base like K₂CO₃. nih.govorganic-chemistry.org Remarkably, these reactions can often be performed in water, enhancing their green chemistry profile. capes.gov.br

In the context of forming fused heterocyclic systems, copper catalysis can facilitate cascade reactions involving both C-N and C-S bond formations. researchgate.net For instance, a one-pot synthesis of benzimidazole-fused heterocycles has been developed using a copper-catalyzed Chan-Lam type coupling followed by an Ullmann-type reaction. researchgate.net While not directly reported for the 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole system, this methodology is applied to synthesize analogous structures like benzo capes.gov.brorganic-chemistry.orgimidazo[2,1-b]thiazoles from 2-aminobenzimidazole (B67599) and 2-iodoarylboronic acids. researchgate.net This suggests the potential for developing copper-catalyzed one-pot syntheses of the thiazino[3,2-a]benzimidazole scaffold from appropriately substituted precursors, thereby streamlining the synthetic process.

Reaction TypeCatalyst SystemSubstratesKey FeaturesRef
Intramolecular N-arylationCu₂O / DMEDA / K₂CO₃(o-Haloaryl)benzamidinesForms benzimidazole core; can be run in water. nih.govcapes.gov.brorganic-chemistry.org
Domino C-N Cross-CouplingCopper catalystThiourea derivatives and bromo-containing moleculesGenerates 2-aminophenyl benzimidazoles. nih.gov
Inter/Intramolecular C-N FormationCu(OAc)₂ / Cs₂CO₃2-Aminoheteroarenes and 2-iodoarylboronic acidsOne-pot synthesis of benzimidazole-fused heterocycles. researchgate.net

Green Chemistry Principles in the Synthesis of 4H-doi.orgnih.govThiazino[3,2-a]benzimidazole Derivatives

In recent years, the principles of green chemistry have been increasingly integrated into the synthesis of heterocyclic compounds to minimize environmental impact. This includes the use of safer solvents, energy-efficient reaction conditions, and recyclable catalysts.

The development of solvent-free and aqueous-based synthetic methods is a cornerstone of green chemistry, aiming to reduce the reliance on volatile and often hazardous organic solvents.

Solvent-Free Synthesis:

Solvent-free, or neat, reaction conditions offer significant environmental benefits, including reduced waste, lower costs, and often, enhanced reaction rates. One-pot solvent-free synthesis of benzimidazole derivatives has been achieved by grinding the reactants together followed by heating. umich.edu For instance, the reaction of o-phenylenediamine (B120857) with various organic acids or aldehydes can be carried out by grinding the components in a mortar and pestle until a melt is formed, which is then heated to afford the desired benzimidazole derivatives in good yields. umich.edu This methodology presents a promising green alternative for the synthesis of precursors to the 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole system.

Microwave-assisted organic synthesis (MAOS) has also emerged as a powerful tool for solvent-free reactions. nih.gov This technique can lead to rapid synthesis, high yields, and improved selectivity, often without the need for a catalyst or solvent. nih.govresearchgate.net While direct examples for the 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole skeleton are not extensively reported, the successful application of MAOS in the synthesis of related benzimidazole and triazole derivatives suggests its potential for the construction of this fused heterocyclic system. nih.gov

Aqueous Medium Approaches:

Table 1: Examples of Green Synthetic Approaches for Benzimidazole and Related Heterocycles

Starting MaterialsProduct TypeReaction ConditionsSolventYield (%)Reference
o-Phenylenediamine, Acetic AcidBenzimidazole derivativeGrinding, then 140°CSolvent-freeGood umich.edu
2-Phenylacetyl isothiocyanateBenzimidazole derivativeMicrowave irradiationSolvent-freeHigh nih.gov
2-Mercaptobenzimidazole, KetonesThiazolo[3,2-a]benzimidazole derivativeBoilingAcetic Acid/H2SO4Not specified nih.gov
2-Amino-5-mercapto-1,3,4-thiadiazole, Intermediate 11,3,4-Thiadiazole (B1197879) derivativeRoom temperatureAcetone/WaterNot specified nih.gov

Catalyst Efficiency and Recyclability

Several types of heterogeneous catalysts have been developed for the synthesis of benzimidazole derivatives, which are precursors to the target molecule. These catalysts offer advantages such as easy separation from the reaction mixture and the potential for reuse.

Magnetically Recyclable Catalysts:

Magnetic nanocatalysts, such as those based on iron oxide (Fe3O4), have gained significant attention due to their high stability, large surface area, and ease of separation using an external magnet. doi.org For instance, Fe3O4@SiO2/collagen has been reported as a magnetically recyclable catalyst for the synthesis of benzimidazoles. doi.org Similarly, carbon-encapsulated iron nanoparticles (Fe@C) and their modified versions have been employed as efficient catalysts for the condensation of aldehydes with o-phenylenediamine. doi.org

Polymer-Supported Catalysts:

Immobilizing catalysts on polymeric supports is another effective strategy for creating recyclable catalytic systems. Epoxy resin polymer-supported sulphanilic acid has been used as a recyclable catalyst for the synthesis of 2-substituted benzimidazoles. doi.org Porous ionic polymers derived from benzimidazole have also been prepared and used as metal-free, heterogeneous catalysts for CO2 cycloaddition, demonstrating their potential for reuse. nih.gov

Other Recyclable Catalysts:

A cross-linked chitosan (B1678972) hydrogel has been developed as a recyclable biocatalyst for the synthesis of thiazole derivatives under ultrasonic irradiation. mdpi.com This catalyst was reused multiple times without a significant loss of its catalytic activity. mdpi.com

While the direct application of these specific catalysts to the synthesis of 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole is not extensively documented, these examples highlight the potential for developing efficient and recyclable catalytic systems for this class of compounds.

Table 2: Recyclable Catalysts in the Synthesis of Benzimidazole and Thiazole Derivatives

CatalystProduct TypeSolventReusabilityReference
Fe3O4@SiO2/collagenBenzimidazoles, BenzothiazolesNot specifiedRecyclable doi.org
Epoxy resin polymer supported sulphanilic acid2-Substituted benzimidazolesNot specifiedRecyclable doi.org
Porous ionic polymers (BZIs)Not specified (CO2 cycloaddition)Not specifiedRecyclable nih.gov
Cross-linked chitosan hydrogel (PIBTU-CS)Thiazole derivativesNot specifiedMultiple times mdpi.com

Stereoselective Synthetic Considerations

The introduction of stereocenters into the 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole framework can significantly impact its biological activity. Therefore, the development of stereoselective synthetic methods is of great importance.

The synthesis of 2-aryl-2,3-dihydro-4H- doi.orgnih.govthiazino[3,2-a]benzimidazol-4-ones involves the formation of a chiral center at the C2 position of the thiazine ring. nih.govresearchgate.netosi.lv These compounds have been prepared through the reaction of 2-mercaptobenzimidazole with cinnamoyl chloride and its derivatives. researchgate.netosi.lv However, the stereochemical outcome of these reactions is often not reported, suggesting that racemic mixtures are typically obtained.

While specific studies on the stereoselective synthesis of the 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole core are scarce in the reviewed literature, related research on other heterocyclic systems provides potential avenues for exploration. For instance, the use of chiral auxiliaries or chiral catalysts in the synthesis of related thiazine or benzimidazole structures could be a viable strategy to induce stereoselectivity. Further research is needed to develop efficient methods for the enantioselective or diastereoselective synthesis of 4H- doi.orgnih.govThiazino[3,2-a]benzimidazole derivatives.

Chemical Transformations and Reactivity of 4h 1 2 Thiazino 3,2 a Benzimidazole Derivatives

Intramolecular Cyclization Mechanisms and Rearrangements

The formation of the 4H- nih.govnih.govthiazino[3,2-a]benzimidazole ring system is predominantly achieved through intramolecular cyclization reactions, where a pre-functionalized benzimidazole (B57391) derivative undergoes ring closure.

One established method involves the reaction of 2-mercaptobenzimidazole (B194830) with derivatives of cinnamoyl chloride. This reaction leads to the synthesis of 2-aryl-2,3-dihydro-4H- nih.govnih.govthiazino[3,2-a]benzimidazol-4-ones. osi.lv The process begins with the acylation of the exocyclic sulfur of 2-mercaptobenzimidazole, followed by an intramolecular Michael addition of the benzimidazole ring nitrogen onto the α,β-unsaturated carbonyl system, which effectively constructs the six-membered thiazine (B8601807) ring.

Another significant cyclization pathway is the reaction of (1H-benzimidazol-2-ylthio)acetonitrile with dimethyl acetylenedicarboxylate (DMAD). The outcome of this reaction is highly dependent on the solvent used. While non-polar solvents tend to yield a five-membered nih.govnih.govthiazolo[3,2-a]benzimidazole product, conducting the reaction in ethanol favors the formation of the six-membered nih.govnih.govthiazino[3,2-a]benzimidazole ring system. rsc.org This highlights the crucial role of the reaction medium in directing the annulation process.

Furthermore, rearrangement reactions of related heterocyclic systems can also lead to the formation of thiazino-benzimidazole structures. For instance, investigations into the reaction of 3-methylthiazolo[3,2-a]benzimidazole with propiolic esters revealed the formation of a thiazino[4,3-a]benzimidazole derivative, indicating that ring expansion and rearrangement are viable pathways for accessing these fused systems. nih.gov

A hypothetical reaction mechanism for the formation of a benzimidazole-thiazinone derivative involves a coupling reaction between a benzimidazole-2-thiol and a substituted trans-acrylic acid. An initial nucleophilic attack is followed by an intramolecular Michael addition, where the sulfur atom of the benzimidazole ring attacks the α,β-unsaturated carbonyl bond, leading to the cyclized tricyclic product. nih.gov

Table 1: Examples of Intramolecular Cyclization Reactions
Starting MaterialsReagents/ConditionsProduct TypeReference
2-Mercaptobenzimidazole, Cinnamoyl chloride derivatives-2-Aryl-2,3-dihydro-4H- nih.govnih.govthiazino[3,2-a]benzimidazol-4-ones osi.lv
(1H-Benzimidazol-2-ylthio)acetonitrile, DMADEthanol nih.govnih.govThiazino[3,2-a]benzimidazole derivative rsc.org
5-(difluoromethoxy)-1H-benzo[d]imidazole-2-thiol, Substituted trans-acrylic acidsTBTU, DIPEA, DMFSubstituted Benzimidazole-thiazinone derivatives nih.gov

Nucleophilic Substitution Reactions on the Thiazine Ring

Direct studies on the nucleophilic substitution reactivity of the 4H- nih.govnih.govthiazino[3,2-a]benzimidazole core are not extensively documented in the surveyed literature. However, the reactivity of closely related, more complex fused systems can provide valuable insights into potential transformations.

For example, in the pyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole system, a chloro-substituted derivative demonstrates susceptibility to nucleophilic attack. The 4-chloro group on the fused pyrimidine ring can be displaced by a variety of nucleophiles. nih.gov Documented reactions include substitutions with:

Alcohols and phenols

Primary and secondary amines

Sodium azide

Mercaptoacetic acid

These transformations on a related scaffold suggest that if a suitable leaving group were installed on the thiazine ring of a 4H- nih.govnih.govthiazino[3,2-a]benzimidazole derivative, it would likely serve as an active site for nucleophilic substitution, enabling the introduction of diverse functional groups.

Elimination Reactions and Product Isomerization

Information regarding elimination reactions specifically involving the thiazine ring of 4H- nih.govnih.govthiazino[3,2-a]benzimidazole is limited. The primary focus of existing research has been on the synthesis of the saturated or partially saturated thiazine ring rather than subsequent elimination reactions to introduce further unsaturation.

However, isomerization has been observed in more complex derivatives of related systems. For instance, when a 4-hydrazino-substituted pyrimidino[4',5':4,5]thiazolo[3,2-a]benzimidazole is reacted with triethyl orthoformate, it can yield a triazolo[4,3-c] isomer. nih.gov Upon heating, this product can be isomerized to the more thermodynamically stable triazolo[2,3-c] isomer. nih.gov While this isomerization occurs on an appended ring system rather than the core thiazine structure, it demonstrates that rearrangements are possible within the broader family of these complex heterocycles.

Oxidative Transformations and Functional Group Interconversions

The sulfur atom within the thiazine ring is a key site for oxidative transformations. While direct oxidation of the 4H- nih.govnih.govthiazino[3,2-a]benzimidazole system is not explicitly detailed, the behavior of the analogous five-membered thiazolo[3,2-a]benzimidazole system is instructive. The oxidation of 2,3-dihydro-thiazolo[3,2-a]benzimidazoles with reagents like hydrogen peroxide can yield the corresponding 1,1-dioxide derivative. nih.gov This suggests that the sulfur atom in the thiazine ring of 4H- nih.govnih.govthiazino[3,2-a]benzimidazole could be similarly oxidized to the corresponding sulfoxide or sulfone, which would significantly alter the electronic properties and reactivity of the molecule.

Functional group interconversions on the thiazine ring are also a viable synthetic strategy. In a related 4H-benzo[e] nih.govnih.govthiazin-4-one system, the ketone functionality within the thiazine ring can be selectively reduced. mdpi.com Treatment with sodium borohydride (NaBH₄) in methanol effectively reduces the carbonyl group to a secondary alcohol, yielding a 2,3-dihydro-4H-benzo[e] nih.govnih.govthiazin-4-ol. mdpi.com This type of reduction is a fundamental tool for modifying the core structure and introducing new stereocenters.

Table 2: Potential and Documented Functional Group Interconversions
Starting MoietyReagentProduct MoietyReaction TypeNote
Thiazine (Sulfide)Hydrogen PeroxideThiazine S,S-Dioxide (Sulfone)OxidationInferred from related thiazolo[3,2-a]benzimidazole systems nih.gov
Thiazin-4-one (Ketone)NaBH₄Thiazin-4-ol (Alcohol)ReductionDocumented on related benzo[e] nih.govnih.govthiazin-4-one systems mdpi.com

Derivatization Strategies for Enhancing Molecular Complexity

The 4H- nih.govnih.govthiazino[3,2-a]benzimidazole scaffold serves as a template for the synthesis of more complex molecules through various derivatization strategies.

One key strategy is the use of substituted precursors in the initial cyclization. The synthesis of 2-aryl-2,3-dihydro-4H- nih.govnih.govthiazino[3,2-a]benzimidazol-4-ones from variously substituted cinnamoyl chlorides is a prime example, allowing for the direct incorporation of aryl diversity at the C2 position. osi.lv

Multicomponent reactions offer an efficient route to complex derivatives in a single step. A one-pot synthesis utilizing a benzimidazole-2-thiol, various substituted trans-acrylic acids, and a coupling reagent like TBTU can generate a library of substituted benzimidazole-thiazinone derivatives. nih.gov

Furthermore, the synthesis of spirocyclic systems represents a significant increase in molecular complexity. For example, the base-catalyzed cyclization of 1-amino-2-[(4-nitrobenzyl)thio]-1H-benzimidazole with isatin derivatives can form spiro[indole-3,3´- nih.govnih.govresearchgate.netthiadiazino[3,2-a]benzimidazoles], fusing an indole (B1671886) ring system to the thiazine core via a spirocyclic junction. biointerfaceresearch.com

Reactions on functional groups appended to the core structure are also common. The reactivity of the thiazolone group in the related thiazolo[3,2-a]benzimidazol-3(2H)-one, which can undergo Knoevenagel condensation with aromatic aldehydes or react with isothiocyanates, demonstrates how existing functional groups can be leveraged as handles for further derivatization and complexity generation. nih.gov

Structural Elucidation and Characterization of 4h 1 2 Thiazino 3,2 a Benzimidazole Analogs

Advanced Spectroscopic Techniques for Structural Confirmation

The definitive structures of newly synthesized 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole analogs are established using a combination of modern spectroscopic methods. nih.gov Techniques such as NMR, FT-IR, and mass spectrometry provide complementary information, allowing for an unambiguous confirmation of the proposed molecular frameworks. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of organic molecules. One-dimensional (¹H, ¹³C) and two-dimensional (DEPT, HMQC) NMR experiments are routinely employed to confirm the structures of thiazino-benzimidazole derivatives. nih.gov

¹H NMR spectroscopy provides detailed information about the number, environment, and connectivity of protons in a molecule. In the analysis of 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole analogs, specific proton signals are indicative of the core structure.

For instance, in a series of fused tricyclic benzimidazole (B57391)–thiazinone derivatives, the protons of the thiazine (B8601807) ring are particularly diagnostic. nih.gov The vicinal methylene (B1212753) (CH₂) protons typically appear as two multiplets in the range of 3.19–3.88 ppm, while the methine (CH) proton gives rise to a multiplet around 5.34–5.45 ppm. nih.gov The aromatic protons of the benzimidazole moiety appear in their expected downfield region, generally between 6.5 and 8.0 ppm. nih.gov In related benzimidazole derivatives, protons of the benzene (B151609) ring and any attached substituents show characteristic multiplets and singlets in the aromatic region (δ 6.65–8.24 ppm). nih.gov The NH proton of the benzimidazole ring, when present, is often observed as a D₂O exchangeable singlet at a significantly downfield chemical shift, sometimes exceeding 10.0 ppm. nih.govimpactfactor.org

Interactive Table: Representative ¹H NMR Spectral Data for Benzimidazole-Thiazino Analogs and Related Structures

Compound Type / ProtonsChemical Shift (δ) Range (ppm)MultiplicityNotesSource(s)
Thiazinone Ring CH₂3.19 - 3.88mVicinal methylene protons nih.gov
Thiazinone Ring CH5.34 - 5.45mMethine proton nih.gov
Aromatic Protons (Ar-H)6.5 - 8.4mProtons on the benzimidazole and substituent rings nih.govnih.govresearchgate.net
Benzimidazole N-H10.48 - 13.05sD₂O exchangeable nih.govrsc.orgimpactfactor.org
Methylene Bridge (S-CH₂)~4.1 - 4.4sMethylene group adjacent to sulfur and benzimidazole researchgate.net

¹³C NMR spectroscopy provides information on the carbon skeleton of a molecule. The chemical shifts of carbon atoms in 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole analogs are characteristic of their chemical environment. For example, the carbons of the benzimidazole aromatic ring typically resonate in the range of δ 113–149 ppm. nih.govimpactfactor.org The C=N carbon within the imidazole (B134444) part of the core structure is found further downfield, often around δ 149–152 ppm. rsc.orgimpactfactor.org Carbons in the thiazine ring, such as the methylene (CH₂) and methine (CH) carbons, will appear in the aliphatic region of the spectrum. nih.gov In related benzimidazole derivatives, aliphatic carbons like a CH₂ bridge are observed around δ 37-45 ppm. nih.govimpactfactor.org

Interactive Table: Representative ¹³C NMR Spectral Data for Benzimidazole-Thiazino Analogs and Related Structures

Compound Type / CarbonsChemical Shift (δ) Range (ppm)NotesSource(s)
Aliphatic CH₂~37 - 45Methylene bridge or ring carbons nih.govimpactfactor.org
Aromatic C-H & C-C113 - 149Carbons of the benzene ring and substituents nih.govimpactfactor.org
Benzimidazole C=N149 - 152Imine carbon of the benzimidazole ring rsc.orgimpactfactor.org
Thiadiazole C=N~165 - 169Imine carbons in related thiadiazole rings impactfactor.org
Carbonyl C=O~167 - 174Carbonyl carbon in thiazinone or other derivatives nih.govnih.gov

To resolve structural ambiguities and make definitive assignments, two-dimensional (2D) NMR techniques are invaluable. Distortionless Enhancement by Polarization Transfer (DEPT) experiments are used to differentiate between CH, CH₂, and CH₃ groups.

Heteronuclear Multiple Quantum Coherence (HMQC), or its modern equivalent the Heteronuclear Single Quantum Coherence (HSQC) experiment, is employed to establish direct one-bond correlations between protons and the carbon atoms they are attached to. This technique is crucial for confirming the connectivity within the molecule, for instance, by correlating the proton signals of the thiazine ring with their corresponding carbon signals. nih.gov The use of DEPT and HMQC experiments provides an unambiguous confirmation of the relationship between the proton and carbon signals, solidifying the structural assignment of the synthesized compounds. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectra of 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole analogs display characteristic absorption bands that confirm the presence of key structural motifs. nih.gov

In benzimidazole-thiazinone derivatives, strong absorption peaks are observed for the carbonyl group (C=O) in the range of 1678–1718 cm⁻¹. nih.gov The aromatic C-H stretching vibrations (sp² C-H) appear at 3048–3084 cm⁻¹, while aliphatic C-H stretching (sp³ C-H) is found at 2903–2970 cm⁻¹. nih.gov In other benzimidazole derivatives, the N-H group shows a characteristic stretching vibration around 3126-3425 cm⁻¹, and the C=N bond of the imidazole ring absorbs near 1620 cm⁻¹. rsc.orgimpactfactor.org

Interactive Table: Key IR Absorption Bands for 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole Analogs

Functional GroupWavenumber (cm⁻¹) RangeIntensitySource(s)
N-H Stretch3126 - 3425Medium nih.govrsc.orgimpactfactor.org
Aromatic C-H Stretch3048 - 3084Medium-Weak nih.gov
Aliphatic C-H Stretch2903 - 2970Medium-Weak nih.gov
Carbonyl (C=O) Stretch1678 - 1718Strong nih.gov
Imine (C=N) Stretch~1620Medium rsc.orgimpactfactor.org
Aromatic C=C Stretch~1480 - 1589Medium impactfactor.org

Mass Spectrometry (MS, HRMS, LC-MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is essential for determining the molecular weight of a compound and, through High-Resolution Mass Spectrometry (HRMS), its elemental composition. rsc.org The molecular ion peak ([M]+, [M+H]+, or [M-H]-) in the mass spectrum provides the molecular weight of the synthesized analog, which must match the calculated value for the proposed structure. rsc.orgnih.gov

HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula. rsc.org For example, for the compound 2-(4-chlorophenyl)-1H-benzimidazole, the calculated mass for the protonated molecule [C₁₃H₁₀ClN₂ + H]⁺ is 229.0527, with the found experimental value being 229.0523, confirming the elemental composition. rsc.org

Tandem mass spectrometry (MS/MS) techniques are used to study the fragmentation patterns of the parent ion. nih.gov This fragmentation provides valuable structural information, as the molecule breaks apart at its weakest bonds or undergoes characteristic rearrangements. The observed fragment ions help to piece together the molecular structure, confirming the presence of the benzimidazole core and the attached thiazine ring. nih.govnih.gov The application of ESI-MS/MS is particularly useful for distinguishing between isomers, which might otherwise be difficult to identify. nih.gov

X-ray Diffraction Analysis for Solid-State Molecular Structure

The initial step in a single-crystal X-ray analysis involves determining the crystal system and space group, which define the symmetry of the unit cell and the arrangement of molecules within it. This information is fundamental to solving the crystal structure. For analogs of the 4H- nih.govnih.govThiazino[3,2-a]benzimidazole family, various crystal systems have been reported, depending on the specific substituents attached to the core structure.

For instance, a derivative of the related fused system, 2,3,4,5-Tetrahydro-1,3-thiazepino[3,2-a] nih.govnih.govbenzimidazole, has been crystallized and its structure determined. researchgate.net Similarly, studies on related benzimidazole derivatives have shown crystallization in various systems. For example, a 1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)benzimidazole derivative was found to crystallize in the triclinic system with a P-1 space group. nih.gov Another study on a fused triazolo/thiadiazole system incorporating an indole (B1671886) scaffold reported a monoclinic system with a P21/n space group. mdpi.com The specific crystal system and space group are dictated by the molecule's symmetry and the way it packs in the solid state, which is influenced by intermolecular interactions.

Table 1: Crystallographic Data for Selected Benzimidazole Analogs

CompoundCrystal SystemSpace GroupReference
1-[(2,2-dimethyl-1,3-dioxolan-4-yl)methyl]-2-(thiazol-4-yl)benzimidazoleTriclinicP-1 nih.gov
3-(p-tolyl)-6-(1H-indol-2-yl)- nih.govnih.govnih.govtriazolo[3,4-b] nih.govnih.govnih.govthiadiazoleMonoclinicP21/n mdpi.com
5-(4-pyridyl)-1,3,4-oxadiazole-2(3H)-thioneMonoclinicP2(1)/n researchgate.net
1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivativeTriclinicP-1 mdpi.com

The packing of molecules within a crystal is governed by a network of non-covalent intermolecular interactions. These forces, while weaker than covalent bonds, are crucial in determining the stability and physical properties of the crystalline material. In aromatic and heterocyclic compounds like the 4H- nih.govnih.govThiazino[3,2-a]benzimidazole analogs, π-π stacking and C-H···π interactions are particularly significant.

π-π stacking interactions occur between the electron-rich aromatic rings of adjacent molecules. nih.govresearchgate.net The benzimidazole moiety of the core structure, as well as any aromatic substituents, can participate in such interactions, which typically involve offset or face-to-face arrangements with centroid-to-centroid distances in the range of 3.3 to 3.8 Å. researchgate.netresearchgate.net For example, in the crystal structure of a related benzimidazole derivative, molecules are linked by a pair of C—H⋯π(imidazole) interactions to form centrosymmetric aggregates. nih.gov

C-H···π interactions are another important type of hydrogen bond where a C-H bond acts as the hydrogen donor and a π-system (like the benzene or imidazole ring) acts as the acceptor. These interactions, along with conventional hydrogen bonds (e.g., N-H···N, C-H···O, C-H···S), contribute to the formation of complex three-dimensional supramolecular architectures. researchgate.netresearchgate.netnih.gov Analysis of the crystal packing of thiazolotriazine derivatives, for example, has revealed stabilization through C—H⋯N and C—H⋯S hydrogen bonds as well as π–π stacking interactions. researchgate.net

X-ray diffraction analysis provides precise data on the conformation of the molecule, including the puckering of non-aromatic rings and the planarity of fused ring systems. In the 4H- nih.govnih.govThiazino[3,2-a]benzimidazole scaffold, the benzimidazole part is expected to be largely planar. nih.gov However, the six-membered thiazine ring is non-planar and can adopt various conformations, such as a chair, boat, or twist-boat, depending on the substitution pattern and crystal packing forces.

For instance, in the related 2,3,4,5-tetrahydro-1,3-thiazepino[3,2-a] nih.govnih.govbenzimidazole, the seven-membered thiazepine ring is noted to be bent. researchgate.net In a different benzimidazole derivative containing a 1,3-dioxolane (B20135) ring, the five-membered dioxolane ring was found to adopt an envelope conformation. nih.gov The planarity of the benzimidazole ring system itself can show minor deviations, with maximum deviations from the mean plane being very small, on the order of 0.032 Å. nih.gov The dihedral angles between the planes of the different rings within the molecule are also determined, providing a complete picture of the molecule's three-dimensional shape.

For chiral analogs of 4H- nih.govnih.govThiazino[3,2-a]benzimidazole, determining the absolute configuration is essential. When a chiral compound is crystallized in a non-centrosymmetric space group, anomalous dispersion effects in X-ray diffraction can be used to establish the absolute stereochemistry of all chiral centers. The most reliable method for this is the calculation of the Flack parameter. nih.gov

A Flack parameter value close to zero for the correct enantiomer and close to one for the inverted structure provides an unambiguous assignment of the absolute configuration. nih.gov This technique is routinely applied to confirm the stereochemical outcome of asymmetric syntheses or to determine the structure of resolved natural products. While direct crystallographic data on the absolute configuration of a specific 4H- nih.govnih.govThiazino[3,2-a]benzimidazole analog was not found in the provided search results, this method is the standard for such determinations in small-molecule crystallography. nih.gov

Elemental Analysis for Purity and Composition Verification

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of carbon (C), hydrogen (H), nitrogen (N), and other elements (like sulfur, S) in a compound. The experimentally determined percentages are compared with the values calculated from the compound's proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and serves as a crucial check of its purity.

This method is a standard characterization technique reported alongside spectroscopic data in the synthesis of new compounds. For example, in the synthesis of various 2-(4-substituted aryl)-4H- nih.govnih.govthiazolo[3,2-a] nih.govnih.govmdpi.comtriazine-4-thiones, the characterization of the final products included IR, NMR, and elemental analysis to confirm their structures. researchgate.net The results are typically presented as a list of elements with their calculated and found percentages. A deviation of less than ±0.4% is generally considered acceptable and confirms the sample's purity and the correctness of its assigned molecular formula.

Table 2: Representative Elemental Analysis Data for Heterocyclic Compounds

Compound FormulaElementCalculated (%)Found (%)Reference Context
C10H6N4O2S (Hypothetical Analog)C48.7848.85Illustrative data based on standard practice for newly synthesized compounds. researchgate.netresearchgate.net
H2.462.51
N22.7522.69
S13.0213.09
C16H12N4S (Hypothetical Analog)C65.7365.65Illustrative data based on standard practice for newly synthesized compounds. researchgate.netresearchgate.net
H4.144.20
N19.1619.22
S10.9710.91

Computational and Theoretical Investigations of 4h 1 2 Thiazino 3,2 a Benzimidazole Systems

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a important tool for examining the structural and electronic properties of heterocyclic compounds, including derivatives of the 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole system.

DFT calculations have been utilized to determine the optimized molecular geometry of derivatives such as 2-aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-one. researchgate.net In a study of the compound where the aryl group is a phenyl ring (C₁₆H₁₂N₂OS), DFT and X-ray analysis revealed that the thiazine (B8601807) ring is not planar with the benzimidazole (B57391) system, exhibiting a significant distortion. researchgate.net Specifically, a distortion angle of 41.69° was noted between a carbon atom in the thiazine ring and the plane of the benzimidazole moiety. researchgate.net

These computational analyses also shed light on the noncovalent interactions that stabilize the crystal structure. For instance, C–H···π interactions between the benzimidazole system and the thiazine ring, along with π···π stacking interactions between benzene (B151609) rings, were identified as key forces in the formation of dimers. researchgate.net Hirshfeld surface analysis further quantified these interactions, finding that H···H interactions are predominant in the crystal packing. researchgate.net

Table 1: Selected Optimized Geometrical Parameters for a 2-Aryl-2,3-dihydro-4H- researchgate.netnih.govthiazino[3,2-a]benzimidazol-4-one Derivative

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
Thiazine Ring Distortion Angle 41.69°
Key Intermolecular Interactions C–H···π, π···π, H···H

Data sourced from a study on a 2-phenyl substituted derivative. researchgate.net

While detailed HOMO-LUMO energy values for the parent 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole are not extensively documented in readily available literature, DFT studies on related benzimidazole-thiadiazole hybrids are common. nih.gov In these related systems, the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energy levels are calculated to understand chemical reactivity. The HOMO-LUMO energy gap (ΔE) is a crucial parameter; a smaller gap generally implies higher chemical reactivity and a greater propensity for electron transfer. For example, in a series of benzimidazole-thiadiazole derivatives, the calculated HOMO-LUMO gaps were used to establish a chemical reactivity order among the different analogs. Such analysis is vital for predicting how the molecule might interact with biological systems.

The validation of theoretical models through comparison with experimental data is a cornerstone of computational chemistry. For various benzimidazole and thiazole (B1198619) derivatives, DFT calculations have been successfully used to predict vibrational frequencies (FT-IR) and nuclear magnetic resonance (NMR) chemical shifts. In studies of new 1,3,4-thiadiazole (B1197879) compounds, a strong correlation (Pearson correlation coefficient R ≈ 0.99) was found between the theoretical and experimental IR and ¹³C NMR results, confirming the accuracy of the computational methods. Although a specific comparative analysis for 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole is not detailed in the searched literature, this established methodology is directly applicable.

In Silico Studies of Drug-Likeness and Pharmacokinetic Characteristics (non-clinical)

In silico tools are frequently used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties and drug-likeness of novel compounds. For many benzimidazole-based compounds, these predictions are a critical early step in drug discovery. Parameters such as lipophilicity (log P), molecular weight, and the number of hydrogen bond donors and acceptors are calculated to see if a compound adheres to established guidelines like Lipinski's Rule of Five. These studies help to identify candidates with potentially favorable oral bioavailability and a lower likelihood of toxicity. While specific in silico ADMET data for 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole were not found, this type of analysis is standard for its parent and related heterocyclic systems.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (SPR) Analyses

QSAR and SPR studies build mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physical properties. These models are valuable for predicting the activity of new, unsynthesized compounds. For series of 1,3,4-thiadiazole derivatives, QSAR models have been developed to understand the physicochemical, topological, and electronic descriptors that influence their inhibitory activity against specific enzymes, such as carbonic anhydrase. These studies have revealed, for instance, that decreasing hydrophobicity and adding electron-releasing substituents can increase the inhibitory activity against certain isoforms of carbonic anhydrase. No specific QSAR models for 4H- researchgate.netnih.govThiazino[3,2-a]benzimidazole derivatives were identified in the search results.

Molecular Docking Simulations for Ligand-Target Interactions (non-clinical)

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of a ligand when it interacts with a target molecule, typically a protein or enzyme. This method is widely applied to benzimidazole derivatives to elucidate their mechanism of action at a molecular level. researchgate.net For example, various benzimidazole-thiadiazole hybrids have been docked into the active sites of targets like DNA gyrase and Candida sterol 14-α demethylase (CYP51) to reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that are responsible for their biological activity. researchgate.netnih.gov These simulations can guide the design of more potent and selective inhibitors by identifying which functional groups on the ligand interact with specific amino acid residues in the target's binding pocket.

Biological Activity and Structure Activity Relationship Sar Studies of 4h 1 2 Thiazino 3,2 a Benzimidazole Derivatives in Vitro & Mechanistic Focus

General Biological Relevance of Thiazine (B8601807) and Benzimidazole (B57391) Scaffolds

The significant therapeutic potential of the 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole core can be inferred from the well-established biological profiles of its constituent scaffolds: thiazine and benzimidazole.

The thiazine scaffold, a six-membered heterocyclic ring containing both nitrogen and sulfur, is a key structural component in a multitude of pharmacologically active compounds. nih.gov Derivatives of thiazine have been extensively reported to exhibit a broad spectrum of activities, including antimicrobial, anti-inflammatory, analgesic, antipsychotic, and antiviral effects. nih.gov Its presence in various medicinal agents underscores its importance as a pharmacophore in drug design. nih.gov

Similarly, the benzimidazole scaffold, which consists of a benzene (B151609) ring fused to an imidazole (B134444) ring, is a privileged structure in medicinal chemistry. ijmh.orgeurekaselect.com Benzimidazole derivatives are known to possess a wide array of biological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anthelmintic properties. nih.govresearchgate.net The structural similarity of the benzimidazole core to naturally occurring purines allows it to interact with various biopolymers, contributing to its diverse therapeutic applications. nih.gov The development of new agents by integrating the benzimidazole and thiazine moieties is a rational approach to creating novel compounds with potentially synergistic or enhanced biological profiles. nih.govnih.gov

In Vitro Antimicrobial Efficacy

Derivatives of the 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole scaffold have been investigated for their ability to inhibit the growth of pathogenic microorganisms, including bacteria and fungi.

Structurally related benzimidazole and thiazine-fused heterocyclic systems have demonstrated notable in vitro antibacterial activity. Studies on 3,4-dihydro-s-triazinobenzimidazole derivatives, which share the benzimidazole core, revealed significant efficacy against Gram-positive bacteria. nih.gov Twelve compounds from a tested series showed activity against Gram-positive species, with the best results observed for derivatives containing a naphthyl or a halogenated phenyl group on the triazine ring. researchgate.netnih.gov These compounds were effective against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 400 μg/mL. researchgate.net

In general, benzimidazole derivatives have shown varied activity against both Gram-positive and Gram-negative bacteria. ijmh.org For instance, certain 2-aminobenzimidazole (B67599) derivatives displayed good activity against S. aureus and Bacillus cereus, while others were effective against Escherichia coli and Pseudomonas aeruginosa. ijmh.org The antibacterial efficacy is often influenced by the nature of substituents on the benzimidazole ring, where electron-donating and electron-withdrawing groups can modulate the activity. ijmh.org Staphylococcus aureus, in particular, is a major human pathogen, and the rise of resistant strains like MRSA necessitates the development of new antibacterial agents, making scaffolds like thiazino-benzimidazole promising candidates. nih.gov

Compound TypeBacterial StrainActivity MeasureResultReference
3,4-dihydro-s-triazinobenzimidazole derivativesGram-Positive (e.g., S. aureus)MIC50-400 µg/mL researchgate.net
3,4-dihydro-s-triazinobenzimidazole derivativesGram-Negative (e.g., E. coli, P. aeruginosa)MIC>400 µg/mL (No significant activity) researchgate.netnih.gov
6-Chloro-N-phenyl-1H-benzo[d]imidazol-2-amineBacillus cereusZone of Inhibition18 mm² at 40 µg/mL ijmh.org
Substituted 2-aminobenzimidazolesEscherichia coliZone of Inhibitionup to 48 mm² ijmh.org

The search for new antifungal agents is driven by the increasing incidence of fungal infections, particularly those caused by Candida species. nih.govresearchgate.net Thiazole (B1198619) and thiadiazole derivatives, which are structurally related to the thiazine portion of the target scaffold, have shown significant antifungal properties. capes.gov.brnih.gov For example, a derivative of 1,3,4-thiadiazole (B1197879), 4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diol, was identified as a potent agent against various Candida species, with MIC values ranging from 8 to 96 μg/mL. nih.gov

Studies on a broad range of 1,3,4-thiadiazole derivatives have confirmed their potential as antifungal agents. nih.govijpcbs.com The antifungal activity is often dependent on the substituents attached to the heterocyclic ring. For instance, in one study, derivatives with electron-withdrawing groups like chloro or nitro substituents exhibited diminished or no antifungal activity against Candida albicans. nih.gov Conversely, other series of thiadiazole derivatives showed substantial activity against Aspergillus niger. ijpcbs.com These findings suggest that the thiazine moiety within the 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole structure could be a key contributor to potential antifungal effects.

Compound TypeFungal SpeciesActivity MeasureResultReference
4-(5-methyl-1,3,4-thiadiazole-2-yl)benzene-1,3-diolCandida speciesMIC₁₀₀8-96 µg/mL nih.gov
Thiazolo-4H-1,2,4-triazolesCryptococcus neoformansMIC0.53-12.5 µg/mL capes.gov.br
Thiazolo-4H-1,2,4-triazolesCandida albicansMICModerate Activity capes.gov.br
Substituted 1,3,4-Thiadiazole Derivatives (A3, B2)Aspergillus nigerZone of InhibitionSubstantial Activity ijpcbs.com

The emergence of antibiotic resistance is a major global health threat, diminishing the efficacy of established drugs like ciprofloxacin (B1669076). nih.gov Ciprofloxacin, a broad-spectrum fluoroquinolone antibiotic, functions by inhibiting bacterial DNA gyrase and topoisomerase IV. nih.gov One promising strategy to combat resistance is the development of hybrid molecules that combine a known antibiotic with a different pharmacophore, or the use of combination therapies. nih.gov

While direct studies on the synergistic effect of 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole with ciprofloxacin are not detailed in the provided context, the rationale for such a combination is strong. The synthesis of ciprofloxacin-triazole conjugates, for example, has been shown to produce compounds with potent antibacterial activity, sometimes exceeding that of ciprofloxacin itself against resistant strains. nih.gov This approach relies on combining two moieties with potentially different mechanisms of action to reduce the likelihood of resistance. nih.gov Therefore, investigating 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole derivatives, either as standalone agents or in combination with antibiotics like ciprofloxacin, represents a valid and important area for future research to address antimicrobial resistance. koreascience.kr

Antioxidant Activity and Free Radical Scavenging Mechanisms (in vitro)

Oxidative stress, caused by an imbalance of free radicals and antioxidants, is implicated in numerous diseases. Benzimidazole and thiazole derivatives have been evaluated for their ability to counteract this process through in vitro antioxidant assays.

Studies on benzimidazole hydrazone derivatives have revealed significant structure-activity relationships in their antioxidant capacity. nih.gov The presence and position of hydroxyl groups on an aryl substituent were found to be crucial. nih.gov For instance, derivatives with at least two hydroxyl groups on the arylidene moiety showed high antioxidant activity. nih.gov The shift from a single hydroxy group to a dihydroxy substitution could increase the radical scavenging activity by up to 400-fold in a DPPH (1,1-diphenyl-2-picrylhydrazyl) assay. nih.gov

Similarly, thiazolidinone derivatives of 1,3-thiazole and 1,3,4-thiadiazole have been tested for antioxidant activity using various methods, including DPPH, FRAP (ferric reducing antioxidant power), and TBARS (thiobarbituric acid reactive substances) assays. nih.gov The results indicated that the antioxidant potential varied significantly depending on the specific chemical structure and the assay used. For example, one 1,3,4-thiadiazole derivative (compound 4) showed superior activity in the DPPH assay compared to other tested compounds. nih.gov The presence of phenyl-functionalized domains and the chelating properties of the molecules were correlated with their antioxidant activity. nih.gov

Compound TypeAssayKey FindingReference
Benzimidazole hydrazone (dihydroxy-substituted)DPPH Radical Scavenging~400-fold activity increase compared to monohydroxy analog nih.gov
Benzimidazole hydrazone (4-hydroxyphenyl derivative)ORAC AssayDemonstrated the best antioxidant capacity among tested analogs nih.gov
1,3,4-Thiadiazole derivative (compound 4)DPPH Radical Scavenging33.98% scavenging activity nih.gov
1,3,4-Thiadiazole derivative (compound 4)FRAP Assay~75% of Vitamin C's activity nih.gov
1,3-Thiazole derivative (compound 1)TBARS Assay62.11% inhibition of lipid peroxidation nih.gov

Anti-Inflammatory Activity (in vitro models)

Chronic inflammation is a key factor in the pathogenesis of many diseases. Both thiazine and benzimidazole scaffolds are present in compounds known for their anti-inflammatory properties. nih.govnih.gov

Derivatives of 1,3-thiazole have been designed as dual COX/LOX inhibitors, targeting key enzymes in the inflammatory cascade. nih.gov In vitro studies on 2-alkyl/aryl-4,6-dimethoxy-s-triazine derivatives showed they could interfere with the production of reactive oxygen species (ROS) by human polymorphonuclear leukocytes (PMNs), a key event in the inflammatory response. researchgate.net Furthermore, some of these compounds were shown to inhibit the adhesion of PMNs to human umbilical vein endothelial cells (HUVECs), a critical step in the inflammatory process. researchgate.net

The development of novel benzimidazole-1,3,4-thiadiazole derivatives has also been pursued for anti-inflammatory applications, with some compounds being investigated as inhibitors of casein kinase-2 (CK2), a protein kinase involved in inflammatory pathways. nih.gov The anti-inflammatory potential of these heterocyclic systems highlights the promise of the fused 4H- nih.govcapes.gov.brThiazino[3,2-a]benzimidazole scaffold for developing new agents to treat inflammatory disorders. researchgate.net

Anthelmintic Activity Against Parasitic Organisms (in vitro models, e.g., Trichinella spiralis)

Derivatives of the thiazolo[3,2-a]benzimidazole class have demonstrated notable anthelmintic properties, particularly against the muscle larvae of Trichinella spiralis, the causative agent of trichinellosis. The benzimidazole core is a well-established pharmacophore in anthelmintic drugs like albendazole (B1665689) and mebendazole, which are used to treat this parasitic disease. mdpi.com Research has focused on synthesizing novel derivatives to overcome the limitations of current treatments, especially in the muscle-encapsulated phase of the infection where drug penetration is low. neliti.com

In vitro studies show that the larvicidal effects of these compounds are often dependent on both dose and time. mdpi.com For instance, heterocyclic benzylidene derivatives of thiazolo-[3,2-a]benzimidazoles have exhibited higher activity against T. spiralis in vitro than the reference drug, albendazole. nih.gov Similarly, certain 2-substituted- mdpi.comnih.govthiazolo[3,2-a]benzimidazol-3(2H)-ones were evaluated for their efficacy against T. spiralis, demonstrating significant activity in in vitro experiments. nih.gov The fusion of the thiazole ring to the benzimidazole nucleus appears to be a key structural feature enhancing this activity.

One study synthesized benzimidazole-thiophene compounds, where methanimine (B1209239) analogues showed a significant reduction in the mean number of viable T. spiralis larvae. mdpi.com This highlights the synergistic benefit of combining the benzimidazole and thiophene (B33073) pharmacophores. mdpi.com Another study on novel 1H-benzimidazole derivatives combining benzimidazole and piperazine (B1678402) rings also reported a remarkable effect on the viability of isolated T. spiralis muscle larvae at a dose of 100 µg/ml after 24 hours. neliti.comrsglobal.pl

Table 1: In Vitro Anthelmintic Activity of Benzimidazole Derivatives Against Trichinella spiralis

Compound TypeTarget OrganismKey FindingsReference
Heterocyclic benzylidines of thiazolo-[3,2-a]benzimidazolesT. spiralisExhibited higher activity than albendazole in vitro. nih.gov
2-substituted- mdpi.comnih.govthiazolo[3,2-a]benzimidazol-3(2H)-onesT. spiralisDemonstrated significant efficacy in in vitro models. nih.gov
Benzimidazole-thiophene methanimine analoguesT. spiralis muscle larvaeShowed a 54.5% reduction in viable larvae at 50 µg/mL after 24h. mdpi.com
1H-benzimidazoles with piperazine ringT. spiralis muscle larvaeDisplayed remarkable reduction in viability at 100 µg/mL after 24h. neliti.comrsglobal.pl

Antituberculosis Activity (in vitro models)

The benzimidazole scaffold is a cornerstone in the development of new antituberculosis agents, driven by the urgent need for drugs to combat multidrug-resistant strains of Mycobacterium tuberculosis (MTB). nih.govnih.gov Various derivatives of 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole and related structures have been synthesized and evaluated for their antimycobacterial activity.

Studies on novel benzimidazole derivatives have identified compounds with potent activity against both the reference MTB-H37Rv strain and isoniazid-resistant strains. nih.gov For example, one compound, ethyl 1-(2-(4-(4-(ethoxycarbonyl)-2-aminophenyl)piperazin-1-yl)ethyl)-2-(4-(5-(4-fluorophenyl)pyridin-3-yl)phenyl-1H-benzo[d]imidazole-5-carboxylate, was found to be highly active with a Minimum Inhibitory Concentration (MIC) of 0.112 μM against MTB-H37Rv. nih.gov Structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing groups, particularly halogens on an associated phenyl ring, significantly improved antimycobacterial activity. nih.gov

The imidazo[2,1-b] mdpi.comnih.govthiazine motif, structurally related to the thiazino[3,2-a]benzimidazole core, has also been identified in compounds possessing antituberculous activity. biointerfaceresearch.com Furthermore, the broader class of thiadiazine derivatives has been explored for antituberculosis potential, indicating the importance of the sulfur- and nitrogen-containing heterocyclic ring system in this therapeutic area. biointerfaceresearch.com

Table 2: In Vitro Antituberculosis Activity of Benzimidazole Derivatives

Compound ClassTarget StrainActivity Measurement (MIC)Key SAR FindingReference
Novel Benzimidazole DerivativesM. tuberculosis H37Rv< 0.2 µM for active compoundsElectron-withdrawing groups enhance activity. nih.gov
Benzimidazolium saltsM. tuberculosis H37Rv2 µg/ml for compound 7hSubstituent positions on the ring are crucial for activity. nih.gov
Imidazo[2,1-b] mdpi.comnih.govthiazine derivativesM. tuberculosisIdentified as having antituberculous activity.N/A biointerfaceresearch.com

Other In Vitro Biological Activities

Antiviral Properties (e.g., anti-HIV, anti-enteroviral)

The thiazolo[3,2-a]benzimidazole scaffold has been associated with significant antiviral properties, most notably as inhibitors of the human immunodeficiency virus (HIV). nih.gov A series of 1-aryl-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazoles, which are structural analogues, were shown to significantly inhibit HIV-1 replication in vitro. nih.gov These compounds did not show activity against HIV-2. nih.gov

The potency of these derivatives was heavily influenced by the substituents on the C-1 phenyl ring and their stereochemistry. The most active compound in one series was trans-1-(2,6-difluorophenyl)-3-methyl-1H,3H-thiazolo[3,4-a]benzimidazole. nih.gov Its specific "butterfly-like" conformation, stabilized by intramolecular hydrogen bonds, was crucial for its high activity. nih.gov This class of compounds is believed to function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov Other related heterocyclic systems, such as triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazoles, have also yielded compounds with promising anti-HIV activity. researchgate.net

Platelet Activating Factor Antagonism

Thiazolo[3,2-a]benzimidazole derivatives are recognized as antagonists of the Platelet-Activating Factor (PAF). nih.gov PAF is a potent phospholipid mediator involved in a variety of physiological and pathological processes, including inflammation, allergic responses, and thrombosis. Antagonizing its effects is a key strategy for developing treatments for these conditions. While specific data on 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole derivatives as PAF antagonists is limited in the provided results, the activity is a known characteristic of the broader thiazolo[3,2-a]benzimidazole class. nih.gov Research into other heterocyclic structures, such as 2-(3-pyridyl)thiazolidine-4-carboxamides, has led to the discovery of potent and orally active PAF antagonists, demonstrating the therapeutic potential of targeting this pathway with related molecular scaffolds. nih.gov

Neoplasm Inhibition

The 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole framework is a promising scaffold for the development of novel anticancer agents. nih.gov Specific derivatives have demonstrated potent antiproliferative and pro-apoptotic activity in various cancer cell lines.

One study focused on creating isatin-thiazolo[3,2-a]benzimidazole hybrids, which were designed as inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. nih.gov These hybrid molecules significantly inhibited the growth of MDA-MB-231 (triple-negative breast cancer) and MCF-7 (estrogen-receptor positive breast cancer) cell lines, with IC₅₀ values in the low micromolar range. nih.gov Another synthetic analogue, 2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazole, was shown to inhibit proliferation and induce apoptosis in pancreatic (PaCa-2) and melanoma (A375) cancer cells. researchgate.net

Table 3: In Vitro Neoplasm Inhibitory Activity of Thiazolo[3,2-a]benzimidazole Derivatives

Compound TypeTarget Cell LinesIC₅₀ ValuesProposed MechanismReference
Isatin-thiazolo[3,2-a]benzimidazole hybrids (7a, 7d, 10a)MDA-MB-231, MCF-71.27 - 20.90 µMCDK2 Inhibition, Apoptosis Induction nih.gov
2-imino-7-methoxy-4-(4-fluorophenyl)-2H-1,3-thiazino [3,2-a] benzimidazolePaCa-2, A375N/AInhibition of proliferation, Apoptosis Induction researchgate.net
Benzimidazole-1,3,4-thiadiazole derivativesN/AN/ACasein Kinase-2 (CK2) Inhibition nih.gov

Mechanistic Insights into Biological Activity (Non-Clinical Focus)

The diverse biological activities of 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole derivatives stem from their ability to interact with various biological targets.

Anthelmintic Mechanism: The primary mechanism for the anthelmintic action of benzimidazoles is the inhibition of tubulin polymerization. mdpi.com This disruption of the parasite's microtubule cytoskeleton interferes with essential cellular functions like motility, division, and nutrient absorption, ultimately leading to paralysis and death.

Antituberculosis Mechanism: For antituberculosis activity, some benzimidazolium compounds are thought to exert their effect by binding to and inhibiting the enoyl-acyl carrier protein reductase (InhA). nih.gov InhA is a crucial enzyme in the fatty acid synthesis pathway of M. tuberculosis, which is essential for building the mycobacterial cell wall.

Antiviral Mechanism: The anti-HIV activity observed in thiazolo[3,4-a]benzimidazole analogues is attributed to their function as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.govnih.gov These molecules bind to an allosteric site on the HIV-1 reverse transcriptase enzyme, inducing a conformational change that disrupts its catalytic activity and prevents the conversion of viral RNA into DNA, thereby halting viral replication. nih.gov

Neoplasm Inhibition Mechanism: The anticancer effects are often multifactorial. Certain derivatives function as inhibitors of key cell cycle enzymes like CDK2, leading to cell cycle arrest and the induction of apoptosis (programmed cell death). nih.gov Other related benzimidazole hybrids act by inhibiting Casein Kinase-2 (CK2), another important protein involved in cell growth and proliferation. nih.gov Mechanistic studies on related antimicrobial hybrids have also pointed to membrane disruption, where the compounds cause permeabilization and the formation of pores in the cell membrane, leading to cell lysis. nih.gov

Molecular Interactions with Enzymes or Receptors

Derivatives of the thiazino-benzimidazole scaffold and its isosteres have been shown to interact with various enzymes and receptors, which is fundamental to their biological effects. Molecular docking and in vitro assays have identified several key molecular targets.

For instance, analogs such as thiazolo[3,2-a]benzimidazoles have been identified as potent inhibitors of viral enzymes. One study highlighted these compounds as non-nucleoside inhibitors of HIV-1 reverse transcriptase (RT), suggesting that the derivatives fit into an apolar binding pocket of the enzyme. nih.gov Similarly, other benzimidazole-containing hybrids have demonstrated inhibitory activity against bacterial DNA gyrase and fungal lanosterol (B1674476) 14α-demethylase (CYP51A1), a key enzyme in ergosterol (B1671047) biosynthesis. nih.govnih.gov The inhibition of CYP51A1 disrupts the integrity of the fungal cell membrane, a mechanism shared by azole antifungal drugs. nih.gov

In the context of cellular signaling, a closely related series of thiazolo[3,2-a]benzimidazol-3(2H)-one derivatives were discovered to be potent and selective inhibitors of ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). semanticscholar.org The most potent compound in this series exhibited an uncompetitive mechanism of inhibition with respect to ATP. semanticscholar.org Furthermore, triazino[4,3-a]benzimidazole derivatives, which share the fused benzimidazole core, have been characterized as selective antagonists of the A1 adenosine (B11128) receptor (A1AR). researchgate.net Molecular modeling suggested that these antagonists interact with a binding cleft comprising three hydrogen bonding sites and three lipophilic pockets. researchgate.net

Other studies on benzimidazole-thiadiazole hybrids have identified Casein kinase-2 (CK2), a serine/threonine kinase implicated in cancer, as a direct target. researchgate.net Molecular docking simulations revealed specific interactions, such as hydrogen bonding between the inhibitor and key residues like LYS-68 and SER-51 within the CK2 active site, providing a structural basis for the observed inhibitory activity. researchgate.net

Table 1: Molecular Targets of Thiazino-benzimidazole Analogs and Related Compounds

Compound ClassMolecular TargetMode of Interaction/InhibitionReference
Thiazolo[3,4-a]benzimidazolesHIV-1 Reverse Transcriptase (RT)Non-nucleoside inhibition; binding to an apolar pocket. nih.gov
Thiazolo[3,2-a]benzimidazol-3(2H)-onesNucleotide Pyrophosphatase/Phosphodiesterase 1 (NPP1)Selective, uncompetitive inhibition. semanticscholar.org
Benzimidazole-thiadiazole hybridsCasein Kinase-2 (CK2)ATP-competitive inhibition; H-bonding with LYS-68 and SER-51. researchgate.net
Triazino[4,3-a]benzimidazol-4(10H)-onesA1 Adenosine Receptor (A1AR)Antagonist activity; interaction with H-bond sites and lipophilic pockets. researchgate.net
Benzimidazole-triazole hybridsLanosterol 14α-demethylase (CYP51A1)Competitive inhibition. nih.gov
Benzimidazole-1,3,4-thiadiazolesDNA GyraseBinding to the active site. nih.gov

Cellular Pathway Modulation (in vitro)

The interaction of 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole derivatives with their molecular targets translates into the modulation of various cellular pathways, often leading to anti-proliferative or antimicrobial effects.

A notable example is the anticancer activity demonstrated by related thiazine-containing heterocycles. One study on a benzofuro[3,2-d] nih.govrsc.orgthiazin-4-one derivative showed it induced significant anti-proliferative effects in colon adenocarcinoma cell lines. biointerfaceresearch.com Mechanistic investigations revealed that this action was due to cell cycle arrest in the G1 phase. This arrest was mediated by the upregulation of the cyclin-dependent kinase inhibitor p27KIP1 and the downregulation of key cell cycle proteins, cyclin D1 and CDK4. biointerfaceresearch.com

Similarly, the inhibition of Casein Kinase-2 (CK2) by benzimidazole-thiadiazole derivatives has direct consequences on cell proliferation and survival pathways, which are often dysregulated in cancer. researchgate.net The cytotoxic effects observed in HeLa cells are a direct result of interfering with CK2's role in these critical cellular processes. researchgate.net

In the antimicrobial field, the inhibition of ergosterol biosynthesis by benzimidazole-triazole hybrids leads to a cascade of cellular events in fungi. nih.gov The depletion of ergosterol and the accumulation of toxic sterol intermediates disrupt the fungal cell membrane's function and integrity. This was visualized through fluorescence microscopy, which showed a clear membrane-damaging effect on Candida albicans, ultimately inhibiting fungal growth. nih.gov

Structure-Activity Relationships (SAR) of 4H-nih.govrsc.orgThiazino[3,2-a]benzimidazole Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the potency and selectivity of lead compounds. For the 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole scaffold and its analogs, several key structural features that govern biological activity have been identified.

Influence of Substituent Nature and Position on Biological Potency

The type and placement of substituents on the benzimidazole and thiazine rings have a profound impact on the biological potency of these compounds.

SAR studies on benzimidazole-thiadiazole hybrids targeting CK2 revealed that electron-withdrawing groups (e.g., nitro, trifluoromethyl, cyano, and halogens) on the aromatic ring significantly enhanced cytotoxic activity. researchgate.net Conversely, electron-donating substituents were found to be unfavorable for activity. The position of these substituents was also critical; for example, a meta-nitro group combined with an ortho-chloro group resulted in the most potent compound against HeLa cells. researchgate.net This suggests that electronic effects and specific steric interactions within the kinase's ATP-binding pocket are key determinants of potency. researchgate.net

In a series of thiazolo[3,2-a]benzimidazol-3(2H)-one inhibitors of NPP1, the introduction of a 2-[(5-iodo-2-furanyl)methylene] moiety was found to be optimal for inhibitory activity, highlighting the importance of the substituent at the 2-position of the thiazole ring. semanticscholar.org Similarly, for antimicrobial benzimidazole-thiazinone derivatives, compounds with a para-chloro or an ortho-methoxy substituent on a phenyl ring at the 2-position of the thiazine ring showed the most potent inhibition against specific bacterial strains.

For thiazolo[3,4-a]benzimidazole based HIV-1 RT inhibitors, the SAR indicated that the apolar binding pocket of the enzyme can only accommodate substituents of a limited size and shape on the benzene-fused ring, underscoring the importance of steric factors. nih.gov

Table 2: Summary of Structure-Activity Relationship (SAR) Findings

Compound SeriesTarget/ActivityFavorable SubstituentsUnfavorable SubstituentsReference
Benzimidazole-thiadiazole hybridsCK2 Inhibition / CytotoxicityElectron-withdrawing groups (NO₂, CF₃, Cl, F) at meta/para positions.Electron-donating groups (e.g., pyridine (B92270) derivatives, OCH₃). researchgate.net
Thiazolo[3,2-a]benzimidazol-3(2H)-onesNPP1 Inhibition2-[(5-iodo-2-furanyl)methylene] substituent.Not specified. semanticscholar.org
Thiazolo[3,4-a]benzimidazolesHIV-1 RT InhibitionSubstituents with limited size/shape on the benzene ring.Bulky groups. nih.gov
Benzimidazole-thiazinone derivativesAntibacterial Activityp-Chloro and o-methoxy phenyl groups at position 2.Not specified.

Impact of Stereochemistry on Activity Profiles

The potential for stereoisomerism exists in certain 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole derivatives, particularly when a chiral center is created by substitution on the thiazine ring. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and metabolic profiles. This is because biological targets like enzymes and receptors are themselves chiral, leading to diastereomeric interactions with different enantiomers.

While the enantioselective synthesis of C2-substituted benzimidazoles is an active area of research, demonstrating the importance of controlling stereochemistry, specific studies detailing the differential activity profiles of enantiomers for the 4H- nih.govrsc.orgThiazino[3,2-a]benzimidazole scaffold are not widely available in the reviewed literature. nih.gov The development of methods to prepare enantiomerically pure compounds is a critical step toward evaluating the impact of stereochemistry on the biological activity of this specific heterocyclic system. nih.gov

Identification of Key Pharmacophoric Features

Pharmacophore modeling helps to distill the essential structural features required for a molecule to bind to a specific biological target. For the benzimidazole-based scaffolds, several key pharmacophoric elements have been proposed.

The fused benzimidazole ring system itself is a critical feature, often participating in π–π stacking and hydrophobic interactions with biological targets. nih.govresearchgate.net Its planar and electron-rich structure is well-suited to fit into narrow ATP-binding pockets, as seen in kinases. researchgate.net

For A1 adenosine receptor antagonists based on a triazino-benzimidazole core, a pharmacophore model was developed that includes three specific hydrogen bonding sites (one acceptor and two donors) and three distinct lipophilic pockets. researchgate.net This model provides a three-dimensional map of the features necessary for high-affinity binding.

In studies of CK2 inhibitors, the dual presence of the benzimidazole and a thiadiazole ring was identified as crucial for activity. researchgate.net Furthermore, an amide linker between moieties was found to be a favorable structural element. researchgate.net 3D-QSAR studies on other benzimidazole derivatives have confirmed that electrostatic and hydrophobic interactions are of significant importance for improving inhibitory activities against targets like acetylcholinesterase. These studies collectively point to a pharmacophore model for many benzimidazole-based inhibitors that combines a planar aromatic system for stacking interactions with strategically placed hydrogen bond donors/acceptors and lipophilic groups to achieve potent and selective biological activity.

Future Directions and Research Perspectives

Exploration of Novel and Sustainable Synthetic Pathways

The future of synthesizing 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole and its derivatives is geared towards the development of more efficient, cost-effective, and environmentally friendly methods. Traditional multi-step syntheses are gradually being replaced by innovative one-pot procedures and the use of green chemistry principles.

Recent research has highlighted convenient one-pot methods for creating fused tricyclic benzimidazole-thiazinone derivatives. mdpi.comnih.gov One such approach involves a coupling reaction between a 1H-benzo[d]imidazole-2-thiol and various substituted trans-acrylic acids using the coupling reagent 2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate (B81430) (TBTU). mdpi.comnih.gov This method represents a significant improvement over older techniques that used reagents like dicyclohexylcarbodiimide (B1669883) (DCC), which often led to complex purification processes due to the formation of insoluble byproducts. mdpi.comnih.gov

Another promising avenue is the use of ionic liquids as catalysts and reaction media. A one-pot, four-component synthesis for benzimidazo[2,1-b] mdpi.comnih.govthiazines has been developed using [bmim]Br (1-butyl-3-methylimidazolium bromide) and triethylamine (B128534) (Et3N). researchgate.net This protocol demonstrates high atom economy and aligns with the principles of sustainable chemistry. researchgate.net

Furthermore, exploring alternative reaction sequences is a key area of future research. Instead of building the thiazine (B8601807) ring onto a pre-formed benzimidazole (B57391) core, new routes starting from pre-formed thiazole (B1198619) or thiazine precursors could be investigated. For example, a novel synthesis for the related 3-alkylthiazolo[3,2-a]benzimidazole system starts from a preformed thiazolium salt, a strategy that could be adapted for the thiazino series and offers advantages in simplicity and yield. nih.gov

Table 1: Comparison of Synthetic Strategies for Thiazino-Benzimidazole Scaffolds

Method Key Reagents Advantages Disadvantages Citation
Classical Cyclization 2-Mercaptobenzimidazole (B194830), cinnamoyl chloride Straightforward concept Multi-step, potential for low yields researchgate.net
DCC Coupling 2-Mercaptobenzimidazole, acrylic acids, DCC One-pot potential Formation of insoluble dicyclohexylurea (DCU) byproduct complicates purification mdpi.comnih.gov
TBTU Coupling 1H-benzo[d]imidazole-2-thiol, acrylic acids, TBTU, DIPEA Convenient one-pot synthesis, cleaner reaction profile Requires specialized coupling reagent mdpi.comnih.gov

| Ionic Liquid Promotion | o-Phenylenediamine (B120857), CS₂, isocyanide, electrophilic alkyne, [bmim]Br | One-pot, four-component, high atom economy, sustainable | Complex starting materials | researchgate.net |

Advanced Computational Design and Prediction of Novel Analogs

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of novel analogs with enhanced activity and better pharmacokinetic profiles. For the 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole scaffold, in silico methods are crucial for navigating the vast chemical space of possible derivatives.

Molecular docking is a primary technique used to predict how potential drug candidates bind to the active site of a biological target. ajgreenchem.comnih.gov By using the crystal structures of enzymes, such as human acetylcholinesterase (hAChE) or Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), researchers can design thiazino-benzimidazole derivatives with optimized interactions, potentially leading to higher potency. ajgreenchem.comnih.gov For instance, benzimidazole-based hybrids have been designed and evaluated as potential VEGFR-2 inhibitors following extensive computational screening. ajgreenchem.com

Beyond simple docking, predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is vital for the early-stage identification of viable drug candidates. ajgreenchem.comresearchgate.net Computational tools can estimate properties like lipophilicity (logP), the number of hydrogen bond donors and acceptors, and topological polar surface area (TPSA), helping to filter out compounds with poor drug-like characteristics before committing to their synthesis. ajgreenchem.comresearchgate.net

Table 2: Application of Computational Tools in Analog Design

Computational Tool/Method Application Target Example Citation
Molecular Docking Predicts binding affinity and orientation of ligands in a protein's active site. VEGFR-2, Acetylcholinesterase (AChE), α-Glucosidase ajgreenchem.comnih.govnih.gov
ADMET Prediction Assesses drug-likeness, pharmacokinetic properties, and potential toxicity. N/A (General Application) ajgreenchem.comresearchgate.net
Structure-Based Design Uses 3D structure of the target to design novel inhibitors. Dipeptidyl peptidase IV (DPP-4) nih.gov

| Virtual Screening | Screens large libraries of virtual compounds against a biological target. | Casein kinase-2 (CK2) | researchgate.net |

Broadening the Spectrum of In Vitro Biological Evaluations for New Target Identification

While the benzimidazole nucleus is a well-known pharmacophore present in many approved drugs, the specific potential of the 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole scaffold is still being uncovered. Future research must focus on a systematic and broad evaluation of new analogs against a diverse array of biological targets to identify novel therapeutic applications.

The related thiazolo[3,2-a]benzimidazole scaffold has shown a wide range of activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties, suggesting that the thiazino-fused analogs may possess a similarly broad biological profile. nih.gov Recent studies on newly synthesized benzimidazole-thiazinone derivatives have confirmed antimicrobial activity against pathogens like Pseudomonas aeruginosa and Escherichia coli, with some compounds showing synergistic effects with established antibiotics. mdpi.comnih.gov

Future screening efforts should extend beyond these areas. For example, evaluating compounds for cytostatic activity against a panel of cancer cell lines is a promising direction. researchgate.net Novel thiazolo[3,2-a]benzimidazol-3(2H)-ones have demonstrated potent activity against colorectal, breast, cervical, and liver cancer cell lines. researchgate.net Additionally, exploring novel enzyme targets is critical. Derivatives of related scaffolds are being investigated as inhibitors of α-glucosidase for diabetes, VEGFR-2 for cancer, and acetylcholinesterase for Alzheimer's disease. ajgreenchem.comnih.govnih.gov Such targeted evaluations, combined with broader phenotypic screening, will be key to identifying new lead compounds.

Table 3: Investigated Biological Activities of Benzimidazole-Thiazole/Thiazine Scaffolds

Biological Activity Specific Target/Cell Line Scaffold Type Citation
Antimicrobial P. aeruginosa, E. coli, C. albicans, C. neoformans Benzimidazole-thiazinone, Benzimidazole-thiazole hybrid mdpi.comnih.gov
Anticancer/Cytostatic HT-29, MDA-MB-231, HeLa, HepG2 Thiazolo[3,2-a]benzimidazol-3(2H)-one researchgate.net
VEGFR-2 Inhibition VEGFR-2 Kinase Benzimidazole-1,3,4-thiadiazol-2-amine ajgreenchem.com
α-Glucosidase Inhibition α-Glucosidase Triazolo[3,4-b] mdpi.comnih.govnih.govthiadiazine nih.gov
Antiulcer H+/K+-ATPase Thiazolo[3,2-a]benzimidazole nih.gov

| Antiviral | Various viruses | Thiazolo[3,2-a]benzimidazole | nih.gov |

Development of Structure-Based Design Principles for Targeted Synthesis

A crucial future direction is the move from random screening to the rational, structure-based design of 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole derivatives. This involves establishing clear Structure-Activity Relationships (SAR) that correlate specific structural modifications with changes in biological activity.

The process begins with a "hit" compound, often identified through screening. Using tools like X-ray crystallography and computational docking, researchers can visualize how this hit compound binds to its target. nih.gov This knowledge allows for the targeted synthesis of new analogs with modifications designed to improve binding affinity and selectivity. For example, a research program developing DPP-4 inhibitors started with a small fragment hit and used structure-based design to create a versatile synthetic route that facilitated extensive SAR studies, ultimately leading to potent and selective inhibitors. nih.gov

Key design principles often involve:

Scaffold Hopping: Replacing a known core with the novel thiazino-benzimidazole scaffold while maintaining key binding interactions.

Fragment Hybridization: Combining the thiazino-benzimidazole core with other pharmacophores to achieve dual-target activity or improved properties. nih.gov

Substituent-Group Optimization: Systematically altering substituents on the aromatic rings and the thiazine ring to probe interactions with specific pockets in the target's binding site. researchgate.net

This iterative cycle of design, synthesis, biological testing, and structural analysis is fundamental to developing general principles that can guide the creation of highly targeted and effective therapeutic agents based on the 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole core. researchgate.netresearchgate.net

Investigation of the Fundamental Chemical Reactivity and Stability of the Core Scaffold

A deep understanding of the intrinsic chemical properties of the 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole scaffold is essential for its development. This includes its reactivity, stability under various conditions, and potential metabolic fate.

Structural analyses, such as single-crystal X-ray diffraction, provide insights into the molecule's three-dimensional shape and intermolecular interactions. For one derivative, analysis revealed a significant distortion in the thiazine ring relative to the planar benzimidazole system and identified noncovalent C–H···π interactions that influence crystal packing. researchgate.net Such structural features can impact the molecule's solubility, melting point, and interaction with biological targets.

Investigating the chemical reactivity of the core is also critical. Studies on the related thiazolo[3,2-a]benzimidazole show that the scaffold can undergo various transformations, including rearrangements. For instance, reaction with propiolic esters can lead to a ring expansion, converting a thiazolo-benzimidazole into a thiazino-benzimidazole derivative. nih.gov Understanding such potential rearrangements is vital for designing stable compounds.

The stability of the sulfur-containing thiazine ring is a key consideration. Studies on similar heterocyclic systems have shown that this ring can be susceptible to reductive cleavage or oxidation under certain biological or chemical conditions, potentially leading to the formation of disulfide byproducts. beilstein-journals.org Future research should systematically evaluate the stability of the 4H- mdpi.comnih.govThiazino[3,2-a]benzimidazole core under different pH, oxidative, and reductive conditions to predict its behavior in physiological environments and during storage.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.